Latanoprost trans

Descripción general

Descripción

Synthesis Analysis

The synthesis of closely related compounds involves intricate steps, including enantiospecific synthesis methods and the use of key transformations like deoxofluorination (Jaggavarapu et al., 2020). Such methods highlight the complex nature of synthesizing compounds with multiple chiral centers and functional groups.

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and computational methods, is crucial for understanding the conformation and stereochemistry of complex organic molecules. Studies on similar compounds have utilized crystallography to elucidate the conformation of cyclopentene rings and phenyl groups, indicating the importance of structural analysis in understanding the molecular geometry (Curilazo et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures often include cycloaddition reactions, highlighting the reactivity of the double bonds and the potential for forming complex cyclic structures. The synthesis of related compounds involves the Diels-Alder reaction, showcasing the utility of cycloadditions in constructing complex molecular architectures (Mamedbeili et al., 2009).

Aplicaciones Científicas De Investigación

Tratamiento de la hipertensión ocular y el glaucoma

Latanoprost trans: se utiliza principalmente en el tratamiento de afecciones oculares como el glaucoma y la hipertensión ocular. Funciona aumentando la salida de humor acuoso del ojo, lo que reduce la presión intraocular. Esto es crucial para prevenir el daño del nervio óptico y preservar la visión en pacientes con glaucoma .

Administración de fármacos mediante implantes oculares

Los avances recientes han explorado el uso de This compound en sistemas de administración de fármacos mediante implantes oculares. Estos implantes proporcionan una entrega prolongada y una biodisponibilidad mejorada en comparación con las gotas oculares convencionales, lo cual es significativo para los pacientes que requieren tratamiento a largo plazo .

Desarrollo de métodos analíticos

This compound: ha sido objeto de estudios analíticos con el objetivo de desarrollar y validar métodos robustos para su cuantificación en tejidos biológicos y formulaciones farmacéuticas. La cromatografía líquida de alto rendimiento (HPLC) con detección de fluorescencia y UV se ha utilizado para este propósito .

Nanomedicina y terapias dirigidas

En el campo de la nanomedicina, This compound se está investigando por su potencial en terapias oculares dirigidas. Los nanoportadores se pueden diseñar para mejorar la solubilidad, la estabilidad y la focalización del tejido ocular del fármaco, lo que podría revolucionar las estrategias de tratamiento para diversas enfermedades oculares .

Estudios de drenaje linfático

La investigación científica ha indicado que This compound puede estimular el drenaje linfático ocular. Esto tiene implicaciones para comprender y tratar afecciones que involucran el sistema linfático del ojo, proporcionando una nueva perspectiva sobre la fisiología ocular .

Estudios farmacocinéticos y de biodisponibilidad

La farmacocinética y la biodisponibilidad de This compound son cruciales para optimizar su eficacia terapéutica. Los estudios se centran en comprender cómo se absorbe, se distribuye, se metaboliza y se excreta el fármaco, lo cual es esencial para optimizar la dosis y minimizar los efectos secundarios .

Mecanismo De Acción

Biochemical Pathways

The binding of Trans-Latanoprost to the FP receptor triggers a series of biochemical reactions. These reactions lead to an increase in the uveoscleral outflow of aqueous humor . This is achieved through extracellular matrix remodeling, which facilitates the increased outflow .

Pharmacokinetics

Trans-Latanoprost is an ester prodrug, which means it is inactive until it is hydrolyzed into the active form, Latanoprost acid, in the cornea This process influences the drug’s bioavailability

Result of Action

The primary result of Trans-Latanoprost’s action is the reduction of elevated intraocular pressure in patients diagnosed with open-angle glaucoma or ocular hypertension . This is achieved by increasing the outflow of aqueous humor from the eye, thereby reducing pressure .

Action Environment

The efficacy and stability of Trans-Latanoprost can be influenced by various environmental factors. For instance, the presence of contact lenses can interfere with the administration and absorption of the drug . Therefore, it is recommended to remove contact lenses before administering each dose . More research is needed to fully understand how other environmental factors might influence the action of Trans-Latanoprost.

Propiedades

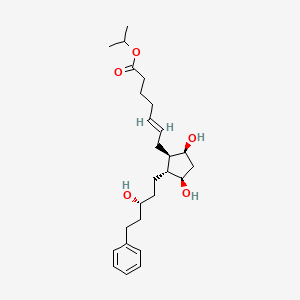

IUPAC Name |

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22+,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXICVAJURFBLW-RDSJPUOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913258-34-1 | |

| Record name | Latanoprost, (5E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913258341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl (5E,9alpha,11alpha,15R)-9,11,15-trihydroxy-17-phenyl-18,19,20-trinor-prost-5-en-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATANOPROST, (5E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC39I2T1VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

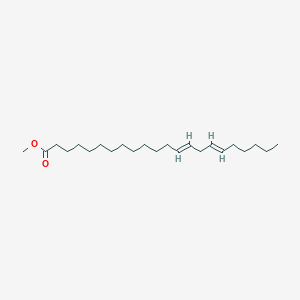

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

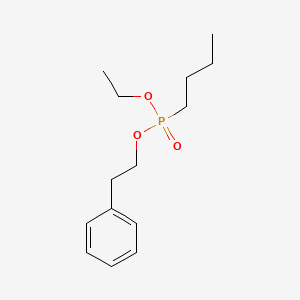

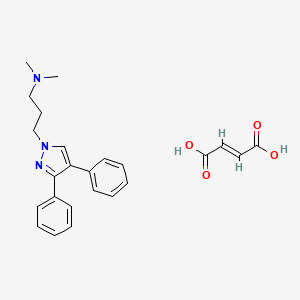

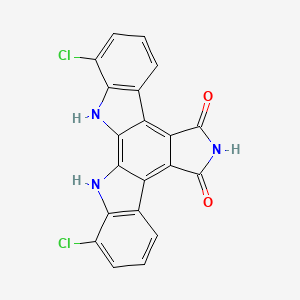

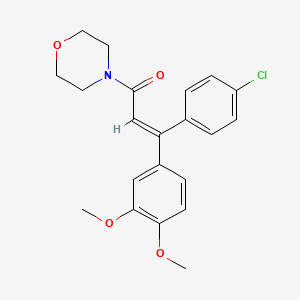

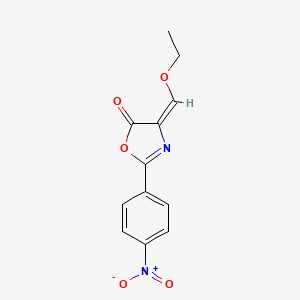

Feasible Synthetic Routes

Q & A

Q1: Why is it important to separate and quantify trans-Latanoprost from Latanoprost?

A1: Trans-Latanoprost, chemically known as propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate, is an isomer of Latanoprost and can arise as an impurity during the synthesis process [, ]. As an isomer, it possesses a similar chemical structure but differs in the spatial arrangement of atoms. These structural differences, even if subtle, can lead to altered pharmacological activity, potency, and potentially different safety profiles compared to the intended drug.

Q2: What analytical method has been shown to effectively separate Latanoprost from trans-Latanoprost?

A2: Research has demonstrated that High-Performance Liquid Chromatography (HPLC) using an NH2 column with a specific mobile phase comprising heptane, 2-propanol, acetonitrile, and a small amount of water can effectively separate Latanoprost from its isomers, including trans-Latanoprost []. This method provides baseline separation, allowing for accurate identification and quantification of each component in a mixture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)](/img/structure/B1233498.png)